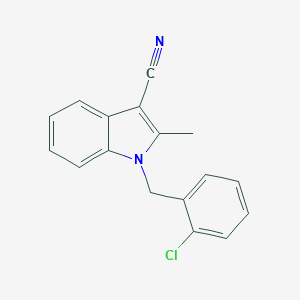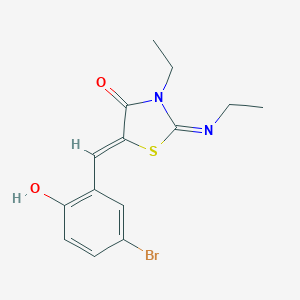![molecular formula C31H28Cl2N2O3 B297795 2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297795.png)
2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one, commonly known as DCB-EQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of DCB-EQ is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. DCB-EQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DCB-EQ has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. DCB-EQ has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DCB-EQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have activity against various cancer cell lines, making it a potential candidate for anti-cancer drug development. However, there are also limitations to the use of DCB-EQ in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, the synthesis of DCB-EQ is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Zukünftige Richtungen
There are several future directions for research on DCB-EQ. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective anti-cancer drugs and treatments for inflammatory diseases and neurodegenerative disorders. Another direction is to investigate the pharmacokinetics and pharmacodynamics of DCB-EQ in animal models and humans. This could provide valuable information on its safety and efficacy as a potential drug candidate. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for DCB-EQ, which could make it more accessible for scientific research and drug development.
Synthesemethoden
The synthesis of DCB-EQ involves a series of chemical reactions starting from commercially available starting materials. The synthesis method involves the reaction of 3,4-dichlorobenzyl alcohol with 3-ethoxyaniline in the presence of a base to form the intermediate product. The intermediate product is then reacted with 4-ethylbenzaldehyde in the presence of a catalyst to form DCB-EQ. The overall synthesis method is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
DCB-EQ has been found to have potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. DCB-EQ has also been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases and neurodegenerative disorders.
Eigenschaften
Produktname |
2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one |
|---|---|
Molekularformel |
C31H28Cl2N2O3 |
Molekulargewicht |
547.5 g/mol |
IUPAC-Name |
2-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-3-(4-ethylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C31H28Cl2N2O3/c1-3-20-9-13-23(14-10-20)35-30(34-27-8-6-5-7-24(27)31(35)36)22-12-16-28(29(18-22)37-4-2)38-19-21-11-15-25(32)26(33)17-21/h5-18,30,34H,3-4,19H2,1-2H3 |
InChI-Schlüssel |
OPBMPWFMLUJCFJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OCC |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297713.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297714.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297718.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297719.png)
![(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)
![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B297733.png)

![3-Ethyl-2-(ethylimino)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B297737.png)
![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B297738.png)